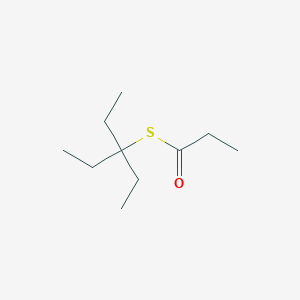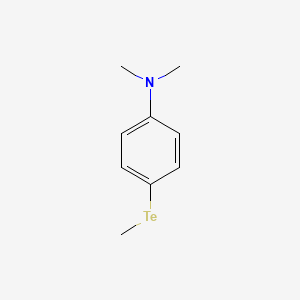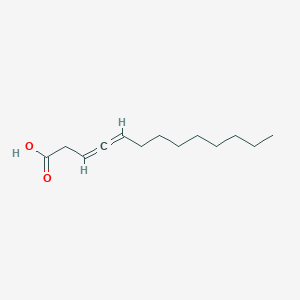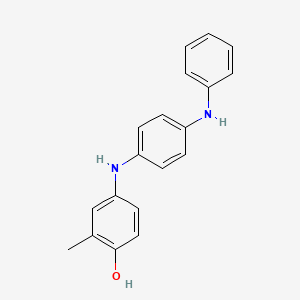![molecular formula C14H28O4Si B14316989 Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate CAS No. 113021-06-0](/img/structure/B14316989.png)
Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate is an organic compound with the molecular formula C14H28O4Si. It is a derivative of hexanoic acid, featuring an ester functional group and a trimethylsilyl ether moiety. This compound is of interest in organic synthesis and various industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate typically involves the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The trimethylsilyl ether group is introduced through a subsequent reaction with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The trimethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are employed under basic conditions.
Major Products
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate finds applications in several fields:
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: Utilized in the development of pharmaceutical intermediates and prodrugs.
Industry: Applied in the production of specialty chemicals, flavors, and fragrances.
Mecanismo De Acción
The mechanism by which Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate exerts its effects involves the reactivity of its ester and silyl ether groups. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, while the silyl ether group can be cleaved under acidic or basic conditions to yield the free hydroxyl group. These reactions are facilitated by the molecular targets and pathways involved in the hydrolysis and substitution processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but lacks the silyl ether group.
Trimethylsilyl chloride: A reagent used to introduce the silyl ether group but does not contain the ester functionality.
Hexanoic acid: The parent carboxylic acid from which the ester is derived.
Uniqueness
Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate is unique due to the presence of both ester and silyl ether groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for selective transformations and protection strategies in complex organic synthesis.
Propiedades
Número CAS |
113021-06-0 |
|---|---|
Fórmula molecular |
C14H28O4Si |
Peso molecular |
288.45 g/mol |
Nombre IUPAC |
ethyl 2-[ethoxy(trimethylsilyloxy)methylidene]hexanoate |
InChI |
InChI=1S/C14H28O4Si/c1-7-10-11-12(13(15)16-8-2)14(17-9-3)18-19(4,5)6/h7-11H2,1-6H3 |
Clave InChI |
MSLFKSNOWNWGSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C(OCC)O[Si](C)(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)



![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)



![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)


